2,3,3,3-Tetrafluoro-2-(perfluoropropoxy)propanoyl fluoride
Overview
Description
2,3,3,3-Tetrafluoro-2-(perfluoropropoxy)propanoyl fluoride, also known as Perfluoro (2-methyl-3-oxahexanoyl) fluoride, is a highly fluorinated organic compound with the molecular formula C9F15O2 . It is a colorless liquid with a boiling point of 123-125°C and a density of 1.83 g/cm3 .
Molecular Structure Analysis
The molecular structure of 2,3,3,3-Tetrafluoro-2-(perfluoropropoxy)propanoyl fluoride is represented by the molecular formula C6F12O2 . The InChI representation of the molecule isInChI=1S/C6F12O2/c7-1(19)2(8,4(11,12)13)20-6(17,18)3(9,10)5(14,15)16
. Physical And Chemical Properties Analysis
2,3,3,3-Tetrafluoro-2-(perfluoropropoxy)propanoyl fluoride is a colorless liquid with a boiling point of 123-125°C and a density of 1.83 g/cm3 . Its molecular weight is 332.04 g/mol .Scientific Research Applications
1. Immunomodulatory Effects Research
- Application Summary: This compound was designed to replace perfluorooctanoic acid (PFOA), which has been phased out of U.S. production due to environmental persistence, detectable human and wildlife serum concentrations, and reports of systemic toxicity . It is used in research to evaluate its immunomodulatory effects .
- Methods of Application: In the study, male and female C57BL/6 mice were gavaged with 0, 1, 10, or 100mg/kg/day for 28 days. Mice immunized with antigen on day 24 were evaluated for T cell-dependent antibody responses (TDAR) and splenic lymphocyte subpopulations 5 days later .
- Results: Relative liver weight at 10 and 100mg/kg and peroxisome proliferation at 100mg/kg were increased in both sexes. TDAR was suppressed in females at 100mg/kg. T lymphocyte numbers were increased in males at 100mg/kg; B lymphocyte numbers were unchanged in both sexes .
2. Dye Solvent in CD-R (W) and DVD-R (W) Industry
- Application Summary: 2,2,3,3-Tetrafluoro-1-propanol, a similar compound, is used as a dye solvent in the CD-R (W) and DVD-R (W) industry . It is also used in making textile treatment agent and pharmaceuticals . This chemical is an ideal replacement for Freon 22 detergent .
- Methods of Application: The specific methods of application in the CD-R (W) and DVD-R (W) industry are not provided in the source .
- Results: The results or outcomes of this application are not provided in the source .
3. Nonstick Coatings and Stain Repellents
- Application Summary: This compound, a replacement for perfluorooctanoic acid (PFOA), is used in the production of nonstick coatings and stain repellents .
- Methods of Application: The specific methods of application in the production of nonstick coatings and stain repellents are not provided in the source .
- Results: The results or outcomes of this application are not provided in the source .
4. Production of Various Consumer and Industrial Products
- Application Summary: This compound is used in the processing of various consumer and industrial products due to its excellent thermal stability, chemical resistance, and low surface energy .
- Methods of Application: The specific methods of application in the processing of various consumer and industrial products are not provided in the source .
- Results: The results or outcomes of this application are not provided in the source .
5. Manufacturing Aid for Fluoropolymers
- Application Summary: This compound is used as an aid within the manufacturing process for fluoropolymers . It reduces the surface tension in the process, allowing polymer particles to increase in size .
- Methods of Application: The specific methods of application in the manufacturing process for fluoropolymers are not provided in the source .
- Results: The process is completed with chemical treatment or heating to remove the compound from the final polymer product .
6. Environmental Health Research
- Application Summary: This compound was designed to replace perfluorooctanoic acid (PFOA), which has been mostly phased out of U.S. production due to environmental persistence, detectable human, and wildlife serum concentrations, and reports of systemic toxicity . It is used in research to evaluate its effects on environmental health .
- Methods of Application: The specific methods of application in environmental health research are not provided in the source .
- Results: While this PFOA-replacement compound appears less potent at suppressing T cell-dependent antibody responses (TDAR) relative to PFOA, it produces detectable changes in parameters affected by PFOA .
properties
IUPAC Name |
2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoyl fluoride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6F12O2/c7-1(19)2(8,4(11,12)13)20-6(17,18)3(9,10)5(14,15)16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCLQALQSEBVVAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60862823 | |
Record name | Perfluoro(2-methyl-3-oxahexanoyl) fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60862823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Propanoyl fluoride, 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
2,3,3,3-Tetrafluoro-2-(perfluoropropoxy)propanoyl fluoride | |
CAS RN |
2062-98-8, 65208-35-7 | |
Record name | 2,3,3,3-Tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoyl fluoride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2062-98-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanoyl fluoride, 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002062988 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Poly(oxy(trifluoro(trifluoromethyl)-1,2-ethanediyl)), alpha-(1,2,2,2-tetrafluoro-1-(fluorocarbonyl)ethyl)-omega-(tetrafluoro(trifluoromethyl)ethoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065208357 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanoyl fluoride, 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Perfluoro(2-methyl-3-oxahexanoyl) fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60862823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propionyl fluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.522 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Citations
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